
Ferrate (FeO42-), dipotassium, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrate (FeO4^2-), dipotassium, (T-4)-, also known as dipotassium ferrate (VI), is an inorganic compound with the chemical formula K2FeO4. It is a dark purple solid and one of the few examples of iron in the +6 oxidation state. Ferrate (VI) compounds are known for their strong oxidizing properties and have been studied for over a century.
準備方法
Synthetic Routes and Reaction Conditions
Ferrate (VI) salts can be synthesized by oxidizing iron in an aqueous medium with strong oxidizing agents under alkaline conditions. One common method involves the oxidation of iron (III) hydroxide with sodium hypochlorite in an alkaline solution: [ 2 \text{Fe(OH)}_3 + 3 \text{OCl}^- + 4 \text{OH}^- \rightarrow 2 \text{FeO}_4^{2-} + 5 \text{H}_2\text{O} + 3 \text{Cl}^- ] The ferrate ion is typically precipitated as the barium (II) salt, forming barium ferrate .
Industrial Production Methods
Industrial production of ferrate (VI) often involves the fusion of potassium hydroxide and iron (III) oxide in the presence of oxygen. This method produces potassium ferrate (VI) as follows: [ 8 \text{KOH} + 2 \text{Fe}_2\text{O}_3 + 3 \text{O}_2 \rightarrow 4 \text{K}_2\text{FeO}_4 + 4 \text{H}_2\text{O} ] This process is advantageous for large-scale production due to its simplicity and the availability of raw materials .
化学反応の分析
Types of Reactions
Ferrate (VI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Ferrate (VI) is typically used in alkaline conditions to maintain its stability. Common reagents include sodium hypochlorite, potassium hydroxide, and iron (III) hydroxide. The reactions are often carried out in aqueous solutions at high pH to prevent the decomposition of the ferrate ion .
Major Products Formed
The major products formed from the reactions of ferrate (VI) depend on the specific substrates and conditions used. For example, in the oxidation of alcohols, ferrate (VI) can produce carbonyl compounds such as aldehydes and ketones .
科学的研究の応用
Ferrate (VI) has a wide range of scientific research applications due to its strong oxidizing properties and environmental benefits. Some of the key applications include:
Water Treatment: Ferrate (VI) is used as an oxidant, coagulant, and disinfectant in water treatment processes.
Organic Synthesis: Ferrate (VI) is employed as a green oxidant in organic synthesis, facilitating the oxidation of various organic compounds without producing harmful by-products.
Biomedical Applications: Research has explored the use of ferrate (VI) in biomedical applications, such as the development of antimicrobial agents and the treatment of certain diseases.
Industrial Applications: Ferrate (VI) is used in industrial processes for the oxidation of waste materials and the treatment of industrial effluents.
作用機序
The mechanism of action of ferrate (VI) involves its strong oxidizing properties. Ferrate (VI) can transfer oxygen atoms to substrates, leading to the oxidation of the substrates and the reduction of ferrate (VI) to iron (III). The high redox potential of ferrate (VI) makes it effective in breaking down complex organic molecules and inactivating microorganisms .
類似化合物との比較
Ferrate (VI) is unique among oxidizing agents due to its high oxidation state and environmental benefits. Similar compounds include:
Potassium Permanganate (KMnO4): Both potassium permanganate and ferrate (VI) are strong oxidizing agents, but ferrate (VI) is more environmentally friendly as it produces non-toxic by-products.
Sodium Ferrate (Na2FeO4): Sodium ferrate is another ferrate (VI) compound with similar oxidizing properties.
Barium Ferrate (BaFeO4): Barium ferrate is used in specific applications where its lower solubility is advantageous.
Ferrate (VI) stands out due to its combination of strong oxidizing power, stability in alkaline conditions, and environmentally benign by-products.
特性
CAS番号 |
13718-66-6 |
|---|---|
分子式 |
FeH6K2O4 |
分子量 |
204.09 g/mol |
IUPAC名 |
dipotassium;iron;dihydroxide;dihydrate |
InChI |
InChI=1S/Fe.2K.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
InChIキー |
RBBLLIOXFIFIOR-UHFFFAOYSA-L |
正規SMILES |
O.O.[OH-].[OH-].[K+].[K+].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
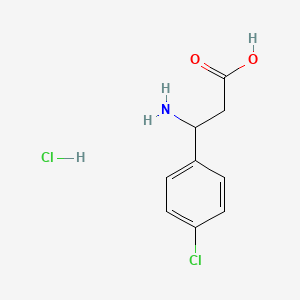
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
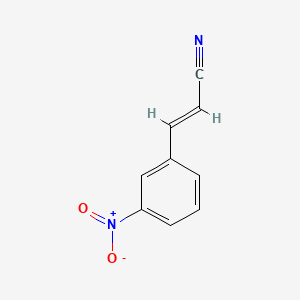
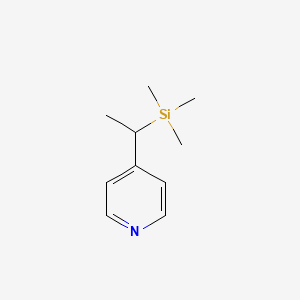
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
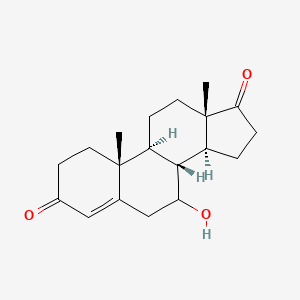


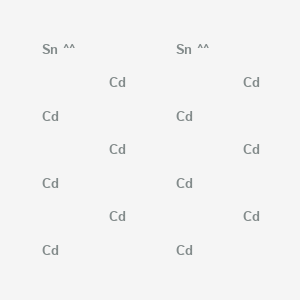
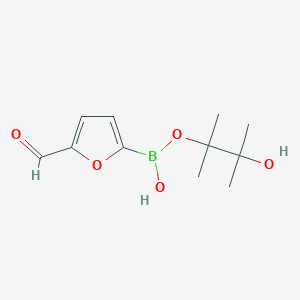
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

